Cas no 1799262-09-1 ((2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide)

(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a morpholine ring and a methoxy group, conjugated to a phenylpropenamide moiety. Its structural design confers selective binding affinity for specific biological targets, making it valuable in medicinal chemistry research. The compound exhibits stability under standard laboratory conditions and demonstrates favorable solubility in common organic solvents, facilitating experimental handling. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic applications. This molecule serves as a versatile intermediate in the development of kinase inhibitors and other pharmacologically active agents, with potential applications in oncology and inflammation research. The presence of both hydrogen bond acceptors and aromatic systems enhances its molecular recognition properties.
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide structure
1799262-09-1 structure
Product name:(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
CAS No:1799262-09-1
MF:C18H20N4O3
MW:340.376403808594
CID:5375978

(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-[2-methoxy-4-(4-morpholinyl)-5-pyrimidinyl]-3-phenyl-
    • (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
    • Inchi: 1S/C18H20N4O3/c1-24-18-19-13-15(17(21-18)22-9-11-25-12-10-22)20-16(23)8-7-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,23)
    • InChI Key: WGUUMMBYHFDDKP-UHFFFAOYSA-N
    • SMILES: C(NC1=CN=C(OC)N=C1N1CCOCC1)(=O)C=CC1=CC=CC=C1

(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6438-2402-4mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
4mg
$66.0 2023-09-09
Life Chemicals
F6438-2402-10mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
10mg
$79.0 2023-09-09
Life Chemicals
F6438-2402-5mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
5mg
$69.0 2023-09-09
Life Chemicals
F6438-2402-10μmol
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
10μmol
$69.0 2023-09-09
Life Chemicals
F6438-2402-25mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
25mg
$109.0 2023-09-09
Life Chemicals
F6438-2402-75mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
75mg
$208.0 2023-09-09
Life Chemicals
F6438-2402-1mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
1mg
$54.0 2023-09-09
Life Chemicals
F6438-2402-2μmol
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6438-2402-50mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
50mg
$160.0 2023-09-09
Life Chemicals
F6438-2402-2mg
(2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
1799262-09-1
2mg
$59.0 2023-09-09

Additional information on (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide

Comprehensive Overview of (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide (CAS No. 1799262-09-1)

The compound (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide (CAS No. 1799262-09-1) is a structurally unique small molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This pyrimidine-based derivative features a morpholine ring and a phenylprop-2-enamide moiety, making it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor, given its structural similarity to known tyrosine kinase inhibitors (TKIs) used in cancer therapy.

In recent years, the search for novel small molecule therapeutics has intensified, driven by the need for more targeted and effective treatments. The (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide compound aligns with this trend, as its morpholinyl pyrimidine core is a common pharmacophore in drug design. This structural motif is often associated with improved bioavailability and binding affinity, which are critical factors in the development of next-generation pharmaceuticals.

One of the most frequently asked questions about this compound revolves around its synthetic route and mechanism of action. Preliminary studies suggest that the morpholine group enhances solubility, while the phenylprop-2-enamide side chain may contribute to selective target engagement. These properties make it a subject of interest for researchers exploring structure-activity relationships (SAR) in drug development. Additionally, its CAS No. 1799262-09-1 serves as a unique identifier, ensuring accurate referencing in scientific literature and patents.

The growing demand for precision medicine has further highlighted the importance of compounds like (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide. Its potential applications extend beyond oncology, with exploratory studies investigating its utility in inflammatory diseases and neurodegenerative disorders. The compound's ability to modulate specific signaling pathways makes it a versatile tool for both academic and industrial research.

From a chemical synthesis perspective, the compound's E-configuration (as indicated by the (2E) prefix) is crucial for its biological activity. This stereochemical feature ensures proper orientation of the phenylprop-2-enamide group, which is essential for target binding. Researchers are also investigating the role of the methoxy substituent in stabilizing the molecule and influencing its pharmacokinetic properties.

In the context of drug discovery, the compound's pyrimidine scaffold is particularly noteworthy. Pyrimidines are ubiquitous in nature and serve as building blocks for nucleic acids, making them ideal candidates for designing bioactive molecules. The incorporation of a morpholine ring further enhances the compound's drug-like characteristics, such as improved metabolic stability and reduced toxicity.

Another area of interest is the compound's potential as a proteolysis-targeting chimera (PROTAC) component. PROTACs are a revolutionary class of therapeutics that degrade target proteins rather than merely inhibiting them. The (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide structure could be adapted to serve as a warhead in such constructs, opening new avenues for targeted protein degradation.

As the scientific community continues to explore the full potential of this compound, its patent landscape and commercial availability are also under scrutiny. Companies specializing in custom synthesis and contract research are increasingly offering this molecule to support ongoing investigations. Its CAS No. 1799262-09-1 ensures precise identification in procurement databases, facilitating seamless collaboration across research institutions.

In summary, (2E)-N-[2-methoxy-4-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide (CAS No. 1799262-09-1) represents a compelling example of modern medicinal chemistry. Its multifaceted applications, from kinase inhibition to protein degradation, underscore its relevance in contemporary drug discovery. With ongoing research shedding light on its mechanisms and optimizations, this compound is poised to make significant contributions to the advancement of therapeutic science.

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